

molecular structure and properties of Fa-Gly-Oh

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Compound of Interest

Compound Name:	Fa-Gly-Oh
CAS No.:	124882-74-2
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An In-Depth Technical Guide to the Molecular Structure and Properties of N-(9-Fluorenylmethoxycarbonyl)glycine (Fmoc-Gly-OH)

Senior Application Scientist Note: The query for "**Fa-Gly-Oh**" is ambiguous. Based on common chemical nomenclature and applications in peptide chemistry, this guide focuses on N-(9-Fluorenylmethoxycarbonyl)glycine, universally abbreviated as Fmoc-Gly-OH. This compound is the most logical and scientifically relevant subject for the intended audience of researchers and drug development professionals.

Introduction

N-(9-Fluorenylmethoxycarbonyl)glycine (Fmoc-Gly-OH) is a cornerstone of modern peptide chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). As the simplest of the proteinogenic amino acids, glycine, protected at its N-terminus by the base-labile Fmoc group, it serves as a fundamental building block for the synthesis of peptides, peptidomimetics, and complex molecular assemblies.[1][2] Its achiral nature and unique structural properties also lend it to specialized applications, such as its use as a linker or at the C-terminus of peptide fragments intended for fragment condensation.[1]

This technical guide provides an in-depth analysis of the molecular structure, physicochemical properties, and practical applications of Fmoc-Gly-OH. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying scientific rationale—the "why" behind the "how"—to empower effective and reliable experimental design.

Part 1: Molecular Structure and Chemical Identity

A precise understanding of the molecular architecture of Fmoc-Gly-OH is paramount for predicting its behavior in synthetic and analytical contexts.

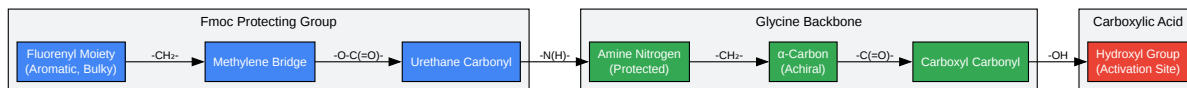
Chemical Identity

The compound is unequivocally identified by a consistent set of chemical descriptors.

Identifier	Value	Source
IUPAC Name	2-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetic acid	[3]
CAS Number	29022-11-5	[4][5][6]
Molecular Formula	C ₁₇ H ₁₅ NO ₄	[3][4][5]
Molecular Weight	297.31 g/mol	[4][5][6]
Canonical SMILES	<chem>C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O</chem>	
InChIKey	NDKDFTQNXLHCGO-UHFFFAOYSA-N	
Appearance	White to off-white powder or crystals	[3][6][7]

Structural Elucidation

The molecule's reactivity and physical properties are a direct consequence of its three primary functional components: the bulky, aromatic Fmoc protecting group, the flexible glycine backbone, and the reactive C-terminal carboxylic acid.



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Caption: Functional components of the Fmoc-Gly-OH molecule.

- The Fmoc Group: This large, hydrophobic group is the key to its function in SPPS. It sterically protects the N-terminus from unwanted reactions. Its defining feature is its ability to secondary amines (like piperidine) while remaining stable to the acidic conditions used for side-chain deprotection and resin cleavage.
- The Glycine Core: As the simplest amino acid, glycine lacks a side chain and a chiral center. [1] This imparts significant conformational flexibility and makes Fmoc-Gly-OH an ideal choice where steric hindrance must be minimized or where the introduction of a non-chiral residue is strategically desired.
- The Carboxylic Acid: This is the reactive handle for peptide bond formation. It must be "activated" in situ using coupling reagents to facilitate amide bond formation with the free N-terminus of the growing peptide chain on the solid support.

Part 2: Physicochemical and Spectroscopic Properties

Quantitative data is essential for solubility calculations, reaction monitoring, and quality control.

Physicochemical Data

Property	Value	Causality & Experimental Insight
Melting Point	174-178 °C	A sharp melting point within this range is a strong indicator of high purity. Broadening suggests the presence of impurities or residual solvents.
Solubility	Insoluble in water; Soluble in DMSO, DMF, and with sonication in Ethanol.	The large, nonpolar fluorenyl group dominates the molecule's solubility profile, rendering it insoluble in aqueous media but readily soluble in polar aprotic solvents used in SPPS (e.g., DMF, NMP).[2][8]
pKa (Carboxylic Acid)	~3-4 (Estimated)	The carboxylic acid pKa is in the typical range for N-acylated amino acids. This dictates that it is fully deprotonated and ready for activation under the basic conditions of the coupling reaction.

Spectroscopic Profile for Identity Confirmation

Spectroscopic analysis provides an unassailable fingerprint for the compound, forming a self-validating system for quality assurance.

- ¹H NMR Spectroscopy:** The proton NMR spectrum is highly characteristic. Key signals include the aromatic protons of the fluorenyl group (typically 7.3-7.8 ppm), the methylene protons of the glycine alpha-carbon, and the protons of the Fmoc's CH and CH₂ groups.[9] The integration of these signals should correspond to the 15 protons in the molecule.
- ¹³C NMR Spectroscopy:** The carbon spectrum confirms the presence of all 17 carbons, including the distinct carbonyl signals for the urethane and the carboxylic acid, and the

characteristic aromatic signals of the fluorenyl group.[3]

- **FT-IR Spectroscopy:** Infrared spectroscopy is useful for confirming functional groups. Expect to see strong C=O stretching vibrations for the two carbonyl groups (urethane and acid), an N-H stretching band, and characteristic C-H stretches for the aromatic and aliphatic portions.
- **Mass Spectrometry:** Electrospray ionization (ESI) mass spectrometry will typically show a strong signal for the molecular ion plus a proton $[M+H]^+$ at m/z 298.3, confirming the molecular weight.

Part 3: Synthesis and Quality Control

Standard Synthetic Protocol

Fmoc-Gly-OH is typically synthesized via the reaction of glycine with an activated Fmoc derivative. The Schotten-Baumann reaction is a common and robust method.

Objective: To protect the amino group of glycine with the Fmoc group.

Reagents:

- Glycine
- 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
- Base: Sodium Carbonate (Na_2CO_3) or Sodium Bicarbonate (NaHCO_3)
- Solvent: 1,4-Dioxane and Water

Step-by-Step Methodology:

- **Dissolution:** Glycine is dissolved in an aqueous solution of sodium carbonate. Causality: The base deprotonates the amino group of glycine, making it a more potent nucleophile. It also serves to neutralize the HCl byproduct formed when using Fmoc-Cl.
- **Fmoc-Cl Addition:** A solution of Fmoc-Cl in dioxane is added dropwise to the glycine solution at a reduced temperature (e.g., 0-5 °C). Causality: Dioxane is used because Fmoc-Cl is not

water-soluble. The slow, cold addition controls the exothermicity of the reaction and minimizes side reactions.

- **Reaction:** The mixture is stirred and allowed to warm to room temperature for several hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- **Work-up:** The reaction mixture is diluted with water and washed with diethyl ether to remove unreacted Fmoc-Cl and other nonpolar impurities.
- **Acidification & Precipitation:** The aqueous layer is acidified to a pH of ~2 using HCl.
Causality: Acidification protonates the carboxylic acid, causing the Fmoc-Gly-OH product to become insoluble and precipitate out of the solution.
- **Isolation & Purification:** The white precipitate is collected by filtration, washed with cold water, and dried under vacuum. Recrystallization can be performed if higher purity is required.

Caption: Workflow for the synthesis of Fmoc-Gly-OH.

Analytical Quality Control

Rigorous quality control ensures lot-to-lot consistency and successful downstream applications.

- **High-Performance Liquid Chromatography (HPLC):** This is the gold standard for purity assessment.
 - **Column:** C18 reverse-phase column.
 - **Mobile Phase:** A gradient of water and acetonitrile, both typically containing 0.1% Trifluoroacetic Acid (TFA).
 - **Detection:** UV detector set to ~265 nm or ~301 nm, where the Fmoc group has strong absorbance.
 - **Expected Result:** A single major peak with a purity of $\geq 99.0\%$ is expected for high-quality material.^[10]
- **Thin-Layer Chromatography (TLC):** A rapid, qualitative method for checking purity and reaction completion.

- Stationary Phase: Silica gel plate.
- Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH), often with a small amount of acetic acid.
- Visualization: UV light (254 nm) to see the Fmoc group, followed by staining (e.g., ninhydrin, though the protected amine will not stain).

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Gly-OH is integral to the standard Fmoc/tBu SPPS strategy used to synthesize a vast majority of research and therapeutic peptides.^{[11][12]}

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Coupling Step Protocol

Objective: To couple Fmoc-Gly-OH onto a resin-bound peptide chain with a free N-terminal amine.

- Resin Preparation: The resin-bound peptide is deprotected (using 20% piperidine in DMF) to expose the free amine, followed by extensive washing with DMF.
- Activation: In a separate vessel, Fmoc-Gly-OH (typically 3-5 equivalents) is pre-activated for 5-10 minutes. This is done by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, Collidine). Causality: The coupling reagent converts the carboxylic acid into a highly reactive ester, susceptible to nucleophilic attack. The base maintains a neutral pH and activates the coupling reagent.
- Coupling: The activated Fmoc-Gly-OH solution is added to the resin. The reaction is agitated for 1-2 hours at room temperature.
- Monitoring: A small sample of resin beads can be taken for a Kaiser test. A negative result (beads remain yellow) indicates the successful consumption of all free amines and the completion of the coupling reaction.

- **Washing:** The resin is thoroughly washed with DMF to remove excess reagents and byproducts, preparing it for the next deprotection cycle.

Strategic Importance of Achirality

Because Fmoc-Gly-OH is not chiral, it is often preferred as the C-terminal residue in peptide fragments that will be joined together via fragment condensation.[1] This eliminates the risk of epimerization (racemization) at the C-terminal residue during the fragment activation and coupling steps, which is a significant side reaction for chiral amino acids.

Conclusion

Fmoc-Gly-OH is far more than just another protected amino acid; it is a high-precision tool for molecular construction. Its well-defined molecular structure, predictable physicochemical properties, and robust performance in the SPPS cycle make it an indispensable component in the toolkit of peptide chemists. A thorough understanding of its properties and the causality behind its synthetic and analytical protocols, as detailed in this guide, is critical for achieving high-purity, high-fidelity synthesis of target peptides for research, diagnostics, and therapeutic development.

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